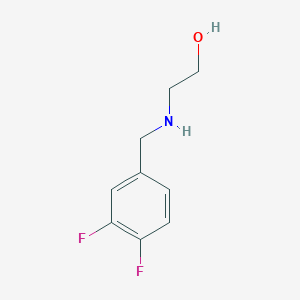

N-(3,4-Difluorobenzyl)ethanolamine

Description

Overview of Fluorinated Organic Compounds in Scientific Inquiry

The introduction of fluorine into organic molecules has become a cornerstone of modern chemical design, profoundly impacting fields from pharmaceuticals to materials science. vulcanchem.com This small yet highly electronegative atom imparts a range of beneficial properties that are not easily replicated by other elements. sigmaaldrich.com

Significance of Fluorine Incorporation in Molecular Design

Furthermore, fluorine's high electronegativity can influence the acidity or basicity (pKa) of nearby functional groups, which can be crucial for optimizing a molecule's interaction with biological targets or improving its solubility. google.comgoogle.com Fluorine substitution can also enhance a molecule's lipophilicity, or its ability to pass through biological membranes, which is a critical factor for drug absorption and distribution, including penetration of the blood-brain barrier. google.comgoogle.com In some instances, the incorporation of fluorine can lead to stronger binding interactions with target proteins, thereby increasing the potency of a therapeutic agent. sigmaaldrich.comlookchem.com The first fluoro-pharmaceutical, Florinef acetate (B1210297), was introduced in 1954, marking a significant milestone in medicinal chemistry. vulcanchem.com

| Property | Hydrogen (H) | Fluorine (F) | Significance of Difference |

| Van der Waals Radius | 1.20 Å | 1.47 Å | Fluorine is a relatively small atom, often acting as a bioisostere of hydrogen, allowing substitution with minimal steric disruption. sigmaaldrich.com |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | As the most electronegative element, fluorine induces strong bond polarization, affecting molecular interactions and stability. vulcanchem.comsigmaaldrich.com |

| Bond Strength with Carbon (C-X) | ~413 kJ/mol | ~485 kJ/mol | The C-F bond is the strongest single bond to carbon, conferring high metabolic stability to the molecule. vulcanchem.com |

Historical Perspective of Difluorinated Benzyl (B1604629) Moieties in Research

The benzyl group is a common structural motif in organic chemistry, but the addition of fluorine atoms to the phenyl ring, creating fluorinated benzyl moieties, has opened new avenues for research. The development of methods for the selective fluorination and difluorination of benzylic compounds has been an area of active investigation. sigmaaldrich.com

Research has focused on developing efficient synthetic routes to access these valuable building blocks. For example, methods have been devised for the desulfurizing difluorination of benzyl sulfides to create gem-difluoro compounds, which are valuable in bioorganic chemistry. pharmaffiliates.com Other approaches have explored the direct C(sp3)–H fluorination of benzylic positions. sigmaaldrich.com The 3,4-difluoro substitution pattern, in particular, has been incorporated into various molecular frameworks. For instance, 3,4-Difluorobenzylamine (B1330328) is a commercially available reagent used in the preparation of more complex molecules. lcms.cz Research into compounds like 3,4-difluorobenzyl-N-aminocolchicine has demonstrated the potent biological activity that can be achieved with this moiety. rsc.org This growing body of work highlights the utility of the difluorinated benzyl scaffold in creating novel compounds with potentially enhanced properties, driven by the electronic effects of the two fluorine atoms on the aromatic ring.

Role of Ethanolamine (B43304) Scaffolds in Synthetic and Biological Studies

Ethanolamine and its derivatives represent a class of organic compounds that are fundamental to both biological systems and industrial applications. Their utility stems from their bifunctional nature, containing both a primary amine and a primary alcohol. scbt.com

Fundamental Chemical Properties of Ethanolamines

Ethanolamine, also known as 2-aminoethanol or monoethanolamine (MEA), is a viscous, colorless liquid with an odor similar to ammonia. scbt.comnih.gov Its key feature is the presence of both a nucleophilic amine group and a hydroxyl group, allowing it to participate in a wide range of chemical reactions. It is completely miscible with water and is alkaline, making it useful for buffering or adjusting the pH of solutions. nih.gov Ethanolamines are considered a molecular building block for life, as they form the head group for phosphatidylethanolamine, a key component of cellular membranes. scbt.comnih.gov

| Property | Value |

| IUPAC Name | 2-Aminoethan-1-ol |

| CAS Number | 141-43-5 |

| Molecular Formula | C₂H₇NO |

| Molar Mass | 61.08 g/mol |

| Appearance | Viscous, colorless liquid |

| Boiling Point | 170 °C |

| Solubility in Water | Miscible |

Data sourced from references

Precursors and Building Blocks in Organic Synthesis

The bifunctionality of the ethanolamine scaffold makes it an exceptionally versatile building block in organic synthesis. It serves as a starting material for a vast array of products, including detergents, emulsifiers, pharmaceuticals, and corrosion inhibitors. scbt.com In industrial processes, it is used to scrub acidic gases like carbon dioxide from flue emissions. scbt.com

In the context of more complex molecular design, the ethanolamine scaffold is invaluable. It can be readily N-alkylated or have its hydroxyl group functionalized, allowing for its incorporation into larger structures. Numerous studies have utilized the ethanolamine moiety as a linker or core structure in the synthesis of novel compounds. For example, research has been conducted on creating photodegradable antimicrobial agents based on an ethanolamine scaffold, where the moiety facilitates the breakdown of the compound after use. The synthesis of various biologically active molecules, from enzyme inhibitors to potential therapeutics, has relied on the straightforward and predictable chemistry of the ethanolamine backbone. google.com

Genesis of Research Interest in N-(3,4-Difluorobenzyl)ethanolamine

The research interest in N-(3,4-Difluorobenzyl)ethanolamine arises directly from the strategic convergence of the principles outlined above. The compound represents a deliberate molecular hybridization designed to leverage the distinct advantages of its two primary components: the 3,4-difluorobenzyl group and the ethanolamine scaffold .

The rationale for its synthesis and study is rooted in the field of medicinal chemistry and drug discovery. The incorporation of the 3,4-difluorobenzyl moiety is a well-established tactic to enhance the drug-like properties of a molecule. rsc.org Researchers are motivated by the potential for this group to confer increased metabolic stability, modulate electronic properties for improved target binding, and enhance membrane permeability. sigmaaldrich.comgoogle.com

Simultaneously, the ethanolamine scaffold provides a reliable and synthetically accessible framework. Its bifunctional nature offers a convenient handle for attaching the fluorinated benzyl group while leaving a hydroxyl group available for further modification or for interaction with biological targets. The use of ethanolamine derivatives as key intermediates is a common strategy in the synthesis of complex pharmaceutical agents.

Evidence of specific research interest in this structural class is found in the patent literature, where methods for the synthesis of difluorobenzyl ethanolamine derivatives have been described for their potential application as pharmacologically active agents. google.com The synthesis of related structures, such as those containing a (3,4-Difluorophenyl)cyclopropyl]amino moiety, further underscores the perceived value of combining the difluorophenyl group with an amine-containing scaffold. scbt.com Therefore, the genesis of research into N-(3,4-Difluorobenzyl)ethanolamine is not an isolated event but a logical step in the ongoing quest for novel bioactive compounds, driven by the hypothesis that this specific combination of structural motifs will yield a molecule with valuable chemical and biological properties.

Emergence from Targeted Synthesis Programs

The development of N-(3,4-Difluorobenzyl)ethanolamine and structurally related compounds often stems from targeted synthesis programs aimed at creating libraries of molecules for biological screening. These programs frequently combine specific structural motifs to explore their synergistic effects on biological targets. The 3,4-difluorobenzyl group has been incorporated into various molecular scaffolds intended for therapeutic applications.

For instance, research into potent anticancer agents has involved the synthesis of colchicine (B1669291) analogues where a 3,4-difluorobenzyl moiety was attached to the core structure, resulting in a compound with significant cytotoxicity against cancer cell lines. researchgate.net In a different therapeutic area, the 3,4-difluorobenzyl group has been used in the synthesis of cardiac sarcomere inhibitors. google.com Similarly, indole (B1671886) derivatives bearing a 3,4-difluorobenzoyl substituent have been created and tested for their anticancer activity against human colorectal carcinoma cells. jst.go.jp

Initial Observations Driving Academic Investigation

Academic interest in N-(3,4-Difluorobenzyl)ethanolamine and its relatives is largely driven by the biological activities observed in the larger, more complex molecules that contain this substructure. The potent sub-nanomolar cytotoxicity exhibited by 3,4-difluorobenzyl-N-aminocolchicine in cancer cell panels, including drug-resistant lines, highlights the potential of the 3,4-difluorobenzyl group as a key component of a pharmacophore. researchgate.net

Furthermore, the general class of N-alkylated ethanolamines serves as crucial intermediates in the synthesis of many pharmaceutical compounds. chemrxiv.org The challenge of selectively producing mono-N-alkylated ethanolamines over their N,N-dialkylated counterparts has also spurred methodological research in organic synthesis. chemrxiv.org The observation that compounds containing the 3,4-difluorophenyl structure can exhibit potent antibacterial effects against pathogens like E. coli O157:H7 further motivates investigation into simpler molecules containing this moiety to understand structure-activity relationships. brieflands.com The promising results from these broader studies provide a strong rationale for a more focused academic investigation into the fundamental properties and potential applications of core structures like N-(3,4-Difluorobenzyl)ethanolamine.

Scope and Objectives of Current and Future Research on the Compound

Current and future research on N-(3,4-Difluorobenzyl)ethanolamine is primarily directed by its potential as a versatile building block in medicinal chemistry and materials science. The existing body of research on related compounds suggests several promising avenues for investigation.

Key Research Objectives:

Exploration as a Pharmacophore: A primary objective is to investigate the intrinsic biological activity of N-(3,4-Difluorobenzyl)ethanolamine itself. Based on the activity of more complex molecules containing this fragment, future studies may focus on its potential as an anticancer, antimicrobial, or neuroactive agent.

Scaffold for Novel Drug Candidates: The compound serves as a valuable starting material for the synthesis of more elaborate drug candidates. Future work will likely involve its derivatization to optimize activity against specific biological targets, such as bacterial efflux pumps or cancer-related proteins. researchgate.netmdpi.com

Development of Synthetic Methodologies: Research may also focus on refining the synthesis of N-(3,4-Difluorobenzyl)ethanolamine and other mono-N-alkylated ethanolamines, aiming for more efficient, selective, and environmentally benign methods. chemrxiv.org

Materials Science Applications: Fluorinated compounds are known for their unique physical properties. researchgate.net Future research could explore the use of N-(3,4-Difluorobenzyl)ethanolamine in the synthesis of novel fluorinated polyimides or other polymers with desirable thermal stability and dielectric properties. researchgate.net

Data Tables

Table 1: Physicochemical Properties of N-(3,4-Difluorobenzyl)ethanolamine

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁F₂NO |

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | 2-((3,4-difluorobenzyl)amino)ethan-1-ol |

| CAS Number | 10236055 (from CID) nih.gov |

| Appearance | Not specified in search results |

| Solubility | Not specified in search results |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| N-(3,4-Difluorobenzyl)ethanolamine |

| 3,4-difluorobenzyl-N-aminocolchicine |

| Colchicine |

| Diethanolamine |

| Difluoroquercetin |

Structure

3D Structure

Properties

IUPAC Name |

2-[(3,4-difluorophenyl)methylamino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c10-8-2-1-7(5-9(8)11)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVBMCAWVQQADG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CNCCO)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3,4 Difluorobenzyl Ethanolamine and Its Analogues

Direct Synthesis Strategies of N-(3,4-Difluorobenzyl)ethanolamine

Direct synthetic routes to N-(3,4-Difluorobenzyl)ethanolamine are foundational in organic chemistry, offering reliable and well-established methods for its preparation. These strategies include reductive amination, nucleophilic ring-opening reactions, and alkylation of ethanolamine (B43304), each with distinct advantages and applications. More contemporary approaches, such as microwave-assisted synthesis, have also been developed to enhance the efficiency of these traditional methods.

Reductive Amination Pathways Utilizing 3,4-Difluorobenzaldehyde (B20872)

Reductive amination is a highly versatile and widely used method for the synthesis of amines. This process involves the reaction of a carbonyl compound, in this case, 3,4-difluorobenzaldehyde, with an amine, ethanolamine, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) being a common and effective choice due to its selectivity and mild reaction conditions.

The reaction proceeds by the nucleophilic attack of the ethanolamine on the carbonyl carbon of 3,4-difluorobenzaldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine. The imine is then reduced by a hydride source, such as sodium borohydride, to yield N-(3,4-Difluorobenzyl)ethanolamine. The use of a protic solvent like methanol (B129727) is common, and the reaction is typically carried out at room temperature. researchgate.net The stability of the sodium borohydride solution can be enhanced by the addition of a base, such as sodium hydroxide. researchgate.netechemi.com

| Reagents | Reducing Agent | Solvent | Temperature | Time | Yield |

| 3,4-Difluorobenzaldehyde, Ethanolamine | Sodium Borohydride | Methanol | Room Temperature | 3-5 hours | Good |

This is a representative table based on general reductive amination procedures. Actual yields may vary.

Nucleophilic Ring-Opening Reactions of Epoxide Precursors

The synthesis of β-amino alcohols, such as N-(3,4-Difluorobenzyl)ethanolamine, can be efficiently achieved through the nucleophilic ring-opening of epoxides. This method involves the reaction of an epoxide with an amine, where the amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring and causing it to open.

A plausible synthetic route would involve the reaction of a suitable epoxide precursor, such as a styrene (B11656) oxide derivative, with 3,4-difluorobenzylamine (B1330328). researchgate.netaskfilo.comresearchgate.netnih.gov The reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring under neutral or basic conditions. The use of a polar solvent, such as nitromethane, can facilitate the reaction at room temperature. researchgate.net

| Epoxide Precursor | Nucleophile | Solvent | Temperature | Regioselectivity |

| Styrene Oxide | 3,4-Difluorobenzylamine | Nitromethane | Room Temperature | Attack at the less hindered carbon |

This table illustrates a potential synthetic approach. The specific epoxide precursor and reaction conditions would need to be optimized.

Alkylation Reactions of Ethanolamine with 3,4-Difluorobenzyl Halides

Alkylation of amines is a fundamental method for the formation of carbon-nitrogen bonds. In the context of synthesizing N-(3,4-Difluorobenzyl)ethanolamine, this would involve the reaction of ethanolamine with a 3,4-difluorobenzyl halide, such as 3,4-difluorobenzyl bromide or chloride. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of ethanolamine attacks the benzylic carbon of the halide, displacing the halide ion.

A challenge in the alkylation of primary amines like ethanolamine is the potential for over-alkylation, leading to the formation of di- and tri-substituted products. To favor mono-alkylation, a significant excess of the amine can be used. researchgate.net Alternatively, protecting group strategies can be employed. For instance, the use of N-Boc-ethanolamine allows for selective alkylation, followed by deprotection to yield the desired mono-alkylated product. chemrxiv.orgrsc.orgchemrxiv.org

| Amine | Alkylating Agent | Conditions | Key Consideration |

| Ethanolamine | 3,4-Difluorobenzyl bromide | Excess amine | Control of over-alkylation |

| N-Boc-ethanolamine | 3,4-Difluorobenzyl chloride | Base, followed by deprotection | Selective mono-alkylation |

This table outlines general strategies for the alkylation of ethanolamine.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. unito.itnih.govresearchgate.netnih.govnih.govmdpi.commdpi.comscielo.org.mx The application of microwave irradiation to the synthesis of N-(3,4-Difluorobenzyl)ethanolamine and its analogs can significantly improve the efficiency of the aforementioned direct synthetic strategies.

For instance, in reductive amination, microwave heating can expedite both the imine formation and the subsequent reduction. Similarly, the nucleophilic ring-opening of epoxides and the alkylation of ethanolamine can be accelerated under microwave conditions. The use of microwave reactors allows for precise control over temperature and pressure, leading to more reproducible results. nih.govmdpi.com

| Synthetic Method | Conventional Time | Microwave Time | Advantage |

| Reductive Amination | Hours | Minutes | Faster reaction, potentially higher yield |

| Epoxide Ring-Opening | Hours to Days | Minutes to Hours | Increased reaction rate |

| Alkylation | Hours | Minutes | Reduced reaction time |

This table provides a qualitative comparison of conventional versus microwave-assisted synthesis.

Exploration of Alternative Synthetic Routes

In addition to the classical methods, modern synthetic chemistry offers innovative approaches for the synthesis of fluorinated amines. Photoredox catalysis, in particular, has garnered significant attention for its ability to facilitate reactions under mild conditions using visible light as an energy source.

Photoredox-Catalyzed Methods for Fluorinated Amines

Visible-light photoredox catalysis has become a prominent tool in organic synthesis due to its mild nature and high functional group tolerance. mdpi.comresearchgate.net This methodology can be applied to the synthesis of fluorinated amines through various strategies, including the hydroaminoalkylation of N-arylamines. researchgate.netorganic-chemistry.orgrsc.orgx-mol.net This approach involves the generation of an amine radical cation via a single-electron transfer process, which can then react with a suitable coupling partner.

While a direct photoredox synthesis of N-(3,4-Difluorobenzyl)ethanolamine has not been explicitly reported, the principles of photoredox catalysis suggest a potential pathway. For example, a photoredox-catalyzed coupling of a protected ethanolamine derivative with a suitable fluorinated aromatic precursor could be envisioned. Furthermore, photoredox catalysis has been successfully employed for the direct fluorination of organic molecules, offering another potential avenue for the synthesis of fluorinated amine analogs. nih.govcardiff.ac.ukrsc.org

| Catalysis Type | Key Features | Potential Application |

| Photoredox Catalysis | Mild reaction conditions, visible light, high functional group tolerance | Synthesis of fluorinated amines via C-N bond formation or direct fluorination |

This table highlights the potential of photoredox catalysis as an alternative synthetic route.

Palladium-Mediated Coupling Reactions

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, and palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. These reactions have revolutionized the synthesis of arylamines and related structures, including N-(3,4-Difluorobenzyl)ethanolamine. The general mechanism for these transformations, such as the Buchwald-Hartwig amination, involves a catalytic cycle that begins with the oxidative addition of an aryl halide or triflate to a Palladium(0) complex. This is followed by the coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. nih.govtezu.ernet.in

Another versatile palladium-catalyzed method is the Suzuki-Miyaura reaction, renowned for its ability to form carbon-carbon bonds under mild conditions with high functional group tolerance. nih.govtezu.ernet.in While typically used for C-C bond formation, its principles of oxidative addition, transmetalation with a boronic acid derivative, and reductive elimination are central to the field of palladium catalysis. nih.gov These reactions are often favored due to the commercial availability and stability of the boronic acid reagents and the ease of removing boron-containing byproducts. nih.govtezu.ernet.in The versatility of palladium catalysis allows for the coupling of a wide range of substrates, including aryl chlorides, which are often less reactive than bromides or iodides. nih.gov

Optimization of Synthetic Parameters

Achieving high yield and selectivity in the synthesis of N-(3,4-Difluorobenzyl)ethanolamine requires careful optimization of several reaction parameters. This includes fine-tuning reaction conditions, selecting appropriate catalyst systems, and understanding the role of the solvent.

Reaction Condition Tuning for Enhanced Yield and Selectivity

The efficiency of a synthetic transformation is highly dependent on conditions such as temperature, reaction time, and the stoichiometry of the reagents. For instance, in many coupling reactions, temperature plays a critical role; reactions carried out at room temperature may only yield trace amounts of the product, whereas conducting them at reflux can significantly increase the yield. researchgate.net One study demonstrated that for a particular multi-component reaction, the yield in ethanol (B145695) dramatically increased from a trace amount at room temperature to 82% at reflux. researchgate.net

However, simply increasing the reaction time does not always lead to better outcomes. researchgate.net Optimization studies have shown that a reaction time can be significantly reduced, for example from 20 hours to 4 hours, without a major impact on conversion and selectivity, which can prevent the formation of undesired byproducts. scielo.brchemrxiv.org The choice of base is also crucial, with inorganic bases like potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃) being commonly employed to facilitate the catalytic cycle. nih.gov

Below is a table illustrating the effect of temperature on product yield in various solvents for a model reaction.

| Solvent | Temperature | Yield (%) |

| Water | Room Temp | Trace |

| Acetonitrile (B52724) | Room Temp | Trace |

| DMF | Room Temp | Trace |

| THF | Room Temp | Trace |

| Methanol | Room Temp | Trace |

| Ethanol | Room Temp | Trace |

| Water | Reflux | 10 |

| Acetonitrile | Reflux | 13 |

| DMF | Reflux | 30 |

| THF | Reflux | 15 |

| Methanol | Reflux | 25 |

| Ethanol | Reflux | 82 |

This interactive table is based on data from a representative multi-component reaction to illustrate the impact of reaction conditions. researchgate.net

Investigation of Catalyst Systems and Reagents

The heart of palladium-mediated coupling is the catalyst system, which consists of a palladium precursor and a supporting ligand. The development of highly active and stable catalysts has expanded the scope of these reactions to include less reactive substrates like aryl chlorides. nih.gov

Dialkylbiaryl phosphine (B1218219) ligands, such as SPhos and BrettPhos, have proven to be exceptionally effective. nih.govtezu.ernet.in These bulky, electron-rich ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. Catalyst systems based on the SPhos ligand, for example, have shown unprecedented reaction rates and stability, allowing for catalyst loadings as low as 0.0005 mol% Pd for certain substrates. nih.gov Different palladium sources like Pd(acac)₂ can be paired with ligands like BrettPhos to achieve good yields. tezu.ernet.in The selection of the optimal palladium source and ligand is critical for maximizing the efficiency of the synthesis.

Solvent Effects and Reaction Kinetics

The choice of solvent can profoundly influence the outcome of a chemical reaction by affecting solubility, reaction rates, and even selectivity. In the synthesis of N-(3,4-Difluorobenzyl)ethanolamine analogues, a range of solvents may be considered. Aprotic solvents such as acetonitrile, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are commonly used. researchgate.netmdpi.com

Studies have shown that acetonitrile can provide an excellent balance between reactant conversion and product selectivity. scielo.brchemrxiv.org In some cases, it has been identified as a "greener" alternative to more hazardous solvents like dichloromethane (B109758) or benzene (B151609). scielo.brchemrxiv.org The reaction kinetics are also tied to the solvent; for example, the formation of carbamate (B1207046) adducts from the reaction of amines with CO₂ shows different product distributions depending on whether the solvent is protic (like methanol) or aprotic. mdpi.com In aprotic solvents, the reaction of primary amines with CO₂ often results in the precipitation of an ammonium (B1175870) carbamate salt. mdpi.com

Purification and Isolation Techniques in Academic Synthesis

After the chemical synthesis is complete, the target compound must be isolated from the reaction mixture and purified to a high degree.

Chromatographic Methodologies for Compound Isolation

Silica (B1680970) gel column chromatography is a fundamental and widely used technique for the purification of organic compounds in a laboratory setting. chemrxiv.org This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

For the purification of amine-containing compounds like N-(3,4-Difluorobenzyl)ethanolamine, a common approach involves using a silica gel column with a gradient of solvents. Often, a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) is used as the eluent. chemrxiv.org The purification process might start with a lower polarity mixture (e.g., hexanes:EtOAc = 3:1) and gradually increase the polarity (e.g., to 1:1) to elute compounds with increasing polarity from the column. chemrxiv.org The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired pure product. chemrxiv.org

Crystallization Techniques for Purity Enhancement

Crystallization is a critical final step for the purification of synthesized compounds, removing impurities incorporated during the reaction and workup stages. While specific crystallization protocols for N-(3,4-Difluorobenzyl)ethanolamine are not extensively detailed in publicly available literature, general principles for the purification of amino alcohols and other crystalline organic compounds are applicable. The primary goal is to create conditions where the target compound selectively precipitates from a solution, leaving impurities behind.

A significant challenge in crystallization is the potential for a compound to exist in multiple crystalline forms, a phenomenon known as polymorphism. wikipedia.orgmt.com Different polymorphs of the same compound can have distinct physical properties, including solubility, which is a key parameter in designing a crystallization process. mt.com For chiral compounds, crystallization can be further complicated as they may form racemic crystals or enantiomorphic crystals (conglomerates). researchgate.net

Effective purity enhancement relies on controlling the crystallization process to favor the formation of a single, stable, and pure crystalline form. Key techniques include:

Cooling Crystallization: This is the most common method, involving the dissolution of the crude product in a suitable solvent at an elevated temperature to create a saturated solution. Slow, controlled cooling then decreases the solubility of the compound, leading to crystal formation. The rate of cooling is a critical parameter; rapid cooling can trap impurities, while slow cooling allows for the growth of larger, purer crystals.

Evaporative Crystallization: This method involves the slow evaporation of the solvent from a solution, increasing the concentration of the target compound until it exceeds its solubility limit and begins to crystallize. It is often used for small-scale crystallizations or for compounds whose solubility is not strongly dependent on temperature.

The choice of solvent is paramount and affects which polymorph is obtained. wikipedia.org For amino alcohols, solvents like lower alcohols (e.g., ethanol) or ketones are sometimes used to facilitate the formation of large, easily separable crystals. google.comgoogle.com

Below is a table summarizing common issues encountered during the crystallization of organic compounds and potential solutions to enhance purity.

| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |

| Oil Formation (Oiling Out) | The compound's solubility is exceeded above its melting point; solution is too concentrated; cooling rate is too fast. | Dilute the solution; slow down the cooling rate; ensure the saturation temperature is below the compound's melting point. |

| Formation of Fine Needles/Powder | Very rapid precipitation or nucleation; high degree of supersaturation. | Reduce the rate of cooling or anti-solvent addition; use a less polar solvent to slow crystallization; employ seeding with desired crystal form. |

| Poor Purity/Impurity Inclusion | Rapid crystal growth trapping mother liquor; co-crystallization of impurities. | Recrystallize the material, potentially using a different solvent system; ensure slow, controlled crystal growth. |

| Inconsistent Crystal Form (Polymorphism) | Variations in solvent, temperature, or cooling rate. | Strictly control crystallization parameters (solvent, temperature profile, agitation); use seed crystals of the desired polymorph to guide crystallization. wikipedia.org |

Green Chemistry Principles in Compound Synthesis

The application of green chemistry principles is essential for developing sustainable and environmentally responsible synthetic processes. For a compound like N-(3,4-Difluorobenzyl)ethanolamine, which is likely synthesized via reductive amination, there are significant opportunities to improve the environmental footprint of its production. wikipedia.org

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.com The formula for calculating atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 youtube.com

A common and direct route to synthesize N-(3,4-Difluorobenzyl)ethanolamine is the reductive amination of 3,4-difluorobenzaldehyde with ethanolamine. libretexts.orgyoutube.com This two-step, one-pot process involves the formation of an imine intermediate, which is then reduced to the final amine. wikipedia.org While catalytic hydrogenation offers a very high atom economy for the reduction step, the use of stoichiometric hydride reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is also widespread. masterorganicchemistry.comorganic-chemistry.org

The table below presents a theoretical atom economy calculation for the synthesis using sodium triacetoxyborohydride as the reducing agent.

| Component | Chemical Formula | Molar Mass ( g/mol ) | Role |

| 3,4-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | Reactant |

| Ethanolamine | C₂H₇NO | 61.08 | Reactant |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | Reactant (Reducing Agent) |

| N-(3,4-Difluorobenzyl)ethanolamine | C₉H₁₁F₂NO | 187.19 | Desired Product |

| Theoretical Atom Economy | 45.14% |

Solvent selection has a major impact on the environmental profile of a chemical process. Historically, reductive amination reactions were often performed in chlorinated solvents such as 1,2-dichloroethane (B1671644) (DCE) and dichloromethane (DCM). researchgate.netacsgcipr.org These solvents are now considered undesirable due to their environmental persistence, potential toxicity, and contribution to hazardous waste streams.

Green chemistry encourages the replacement of such solvents with more environmentally benign alternatives. rsc.org Research has identified several greener solvents that are effective for reductive amination. Studies have shown that ethyl acetate (EtOAc) is a broadly comparable and suitable replacement for DCE in reactions using sodium triacetoxyborohydride. researchgate.net Other viable alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), dimethyl carbonate, and isopropyl alcohol. researchgate.net Glycerol has also been explored as a biodegradable and recyclable green solvent for reductive aminations using sodium borohydride. ias.ac.in

The following table compares traditional solvents with greener alternatives for reductive amination.

| Solvent | Abbreviation | Class | Key Considerations |

| 1,2-Dichloroethane | DCE | Halogenated | Effective but environmentally persistent and toxic; being phased out. acsgcipr.org |

| Dichloromethane | DCM | Halogenated | Commonly used but has significant health and environmental concerns. acsgcipr.org |

| Ethyl Acetate | EtOAc | Ester | Recommended green alternative; broadly applicable and effective. researchgate.net |

| 2-Methyltetrahydrofuran | 2-MeTHF | Ether | Bio-derived green solvent with good performance. researchgate.net |

| Isopropyl Alcohol | IPA | Alcohol | A greener alcohol solvent, though care must be taken with certain catalysts. acsgcipr.org |

| Glycerol | Alcohol | Biodegradable, non-toxic, and recyclable green solvent option. ias.ac.in |

By selecting solvents like ethyl acetate, manufacturers can significantly reduce the environmental impact of synthesizing N-(3,4-Difluorobenzyl)ethanolamine without compromising reaction efficiency.

Chemical Modification and Analog Generation of N 3,4 Difluorobenzyl Ethanolamine for Targeted Research

Strategies for Structural Diversification

Structural diversification of the N-(3,4-difluorobenzyl)ethanolamine scaffold can be achieved by modifying its three primary reactive sites: the secondary amine, the primary hydroxyl group, and the aromatic benzyl (B1604629) ring.

The secondary amine of N-(3,4-difluorobenzyl)ethanolamine is a prime site for modification, allowing for the introduction of a wide array of functional groups through N-alkylation, N-acylation, and N-arylation.

N-Alkylation: Mono-N-alkylation of secondary amines like N-(3,4-difluorobenzyl)ethanolamine can be challenging due to competing dialkylation reactions. researchgate.net A common strategy to achieve selectivity involves a protection-alkylation-deprotection sequence. For instance, the amine can first be protected with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc protected intermediate can then be deprotonated with a base like sodium hydride, followed by reaction with an alkyl halide (R-X) to introduce the alkyl group. Subsequent removal of the Boc group under acidic conditions yields the desired mono-N-alkylated product. chemrxiv.org Alternatively, direct alkylation using alcohols as alkylating agents, catalyzed by ruthenium or iron complexes, presents a more atom-economical approach. unito.itnih.gov Controlling the stoichiometry of the reactants and using phase-transfer catalysts can also enhance the selectivity for mono-alkylation. researchgate.net

N-Acylation: The amino group can be readily converted to an amide via N-acylation. This transformation is typically achieved by reacting N-(3,4-difluorobenzyl)ethanolamine with acylating agents such as acyl chlorides or acid anhydrides. researchgate.net N-acylbenzotriazoles also serve as effective acylation reagents for primary and secondary amines, proceeding under mild conditions to give amides in good yields. organic-chemistry.org The resulting N-acylethanolamines are a class of lipid messengers, and this modification can impart significant biological activity. nih.govwikipedia.org

N-Arylation: The introduction of an aryl group at the nitrogen position can be accomplished through methods like palladium-catalyzed Buchwald-Hartwig amination, reacting N-(3,4-difluorobenzyl)ethanolamine with an aryl halide. umich.edu More recent methods involve visible-light-induced photocatalytic dehydrogenation of allylic amines to generate N-aryl amines, offering a milder alternative for synthesis. rsc.org

Table 1: Strategies for Derivatization at the Amino Nitrogen

| Modification | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | 1. Boc-Anhydride; 2. NaH, R-X; 3. HCl/Dioxane | Mono-N-alkylated amine |

| R-OH, Ru or Fe catalyst | Mono- or Di-N-alkylated amine | |

| N-Acylation | RCOCl or (RCO)₂O | N-acyl amide |

| N-Acylbenzotriazole | N-acyl amide | |

| N-Arylation | Ar-X, Pd catalyst, base (Buchwald-Hartwig) | N-aryl amine |

The primary hydroxyl group of the ethanolamine (B43304) moiety offers another handle for chemical modification, primarily through etherification, esterification, and oxidation.

Etherification and Esterification: The hydroxyl group can be converted into an ether by deprotonation with a base such as potassium carbonate, followed by reaction with an alkyl halide in a Williamson ether synthesis. umich.edu Esterification can be achieved through various well-established methods. The Steglich esterification utilizes a carboxylic acid with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rug.nl The Mitsunobu reaction provides another route, using a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to couple the alcohol with a carboxylic acid, which is particularly useful for sterically hindered substrates. rug.nl

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. This conversion introduces a new reactive functional group that can be used for further conjugation or derivatization, for example, in the formation of imines or amides.

Table 2: Strategies for Modification of the Ethanolamine Hydroxyl Group

| Modification | Reagents and Conditions | Product Type |

|---|---|---|

| Etherification | K₂CO₃, R-X, DMF | Ether |

| Esterification | R-COOH, DCC, DMAP (Steglich) | Ester |

| R-COOH, PPh₃, DEAD (Mitsunobu) | Ester | |

| Oxidation | PCC or Swern oxidation | Aldehyde |

| Jones or PDC oxidation | Carboxylic Acid |

The difluorobenzyl ring can be further functionalized to explore structure-activity relationships. The two fluorine atoms on the ring are electron-withdrawing and act as ortho-, para-directors in electrophilic aromatic substitution (EAS) reactions, albeit on a deactivated ring system. masterorganicchemistry.com

Electrophilic Aromatic Substitution: Reactions such as nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., with Br₂/FeBr₃) can introduce additional substituents. The position of the new substituent will be directed by the existing fluorine atoms. Given the 3,4-difluoro substitution pattern, an incoming electrophile would preferentially add to the C-6 or C-2 positions. The altered electronics of such substituted rings can significantly impact binding affinities to biological targets. vulcanchem.comresearchgate.net

Synthesis from Substituted Precursors: An alternative to direct substitution on the intact molecule is to synthesize N-(3,4-Difluorobenzyl)ethanolamine analogs from already modified precursors. For example, starting with a differently substituted benzyl bromide, such as 3-ethoxy-2,4-difluorobenzyl bromide, would yield an analog with an additional ethoxy group on the aromatic ring. umich.edu This approach allows for the introduction of a wider variety of substituents that may not be compatible with EAS conditions.

Table 3: Strategies for Benzyl Ring Modification

| Modification | Reagents and Conditions | Position of Substitution |

|---|---|---|

| Nitration (EAS) | HNO₃, H₂SO₄ | C-2 or C-6 |

| Halogenation (EAS) | Br₂, FeBr₃ | C-2 or C-6 |

| Synthesis from Precursor | Substituted Benzyl Bromide, Ethanolamine | Varies with precursor |

Synthesis of Conformationally Restricted Analogs

Restricting the conformational flexibility of a molecule can lock it into a bioactive conformation, potentially increasing its potency and selectivity. For N-(3,4-Difluorobenzyl)ethanolamine, this is commonly achieved through cyclization.

One prominent strategy is the synthesis of an oxazolidine (B1195125) ring. This can be accomplished by reacting the parent molecule with an aldehyde or ketone. The amino and hydroxyl groups of the ethanolamine moiety condense with the carbonyl compound to form a five-membered heterocyclic ring, effectively constraining the rotatable bonds of the ethanolamine backbone. lew.ro The synthesis of related N-phenyloxazolidine-2,4-diones from carbamyloxyacetic acid esters provides a template for creating more complex cyclic structures. google.com

Another advanced method involves photoredox-catalyzed radical cyclization. This allows for the construction of various fluorinated cyclic amines from suitable alkenyl or alkynyl amine precursors, offering a modern approach to creating conformationally rigid structures. nottingham.ac.uk

Incorporation into Larger Molecular Architectures

Incorporating the N-(3,4-difluorobenzyl)ethanolamine motif into larger molecules like peptidomimetics can enhance biological activity, improve pharmacokinetic properties, or enable targeted delivery.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved stability against enzymatic degradation. mdpi.com The N-(3,4-difluorobenzyl)ethanolamine core can be integrated into such structures to act as a peptide bond isostere or as a recognition element.

Amide Bond Formation: A straightforward approach is to form an amide bond between the N-(3,4-difluorobenzyl)ethanolamine unit and an amino acid or peptide. This can be done by coupling the amino group of the ethanolamine with the C-terminus of a peptide, or by first oxidizing the hydroxyl group to a carboxylic acid and then coupling it to the N-terminus of a peptide using standard peptide coupling reagents (e.g., HBTU, EDC). mdpi.com

Carbamate (B1207046) Linkages: Carbamates are frequently used as stable surrogates for amide bonds in medicinal chemistry. nih.gov A carbamate linkage can be formed by reacting the hydroxyl group of N-(3,4-difluorobenzyl)ethanolamine with an amino acid's isocyanate derivative or by reacting the amino group with an amino acid's chloroformate derivative.

Bioisosteric Replacement: The entire N-(3,4-difluorobenzyl)ethanolamine structure can serve as a bioisostere for a dipeptide segment within a larger peptide sequence. For instance, structures like N-(3,4-dichlorophenyl)-D,L-Ala-OH, which are structurally similar to the target compound, have been successfully conjugated to other molecules to create dual-function inhibitors. nih.gov This strategy leverages the structural features of the benzyl-amine core to mimic peptide interactions with biological targets.

Heterocyclic Ring Incorporations

The introduction of heterocyclic rings into a lead compound is a widely used strategy in medicinal chemistry to modulate physicochemical properties and biological activity. For the N-(3,4-Difluorobenzyl)ethanolamine scaffold, heterocyclic moieties can be incorporated in several ways, primarily by modifying the ethanolamine side chain or by forming a new ring system involving the secondary amine.

Nitrogen-containing heterocycles are of particular interest due to their prevalence in biologically active molecules and their ability to form hydrogen bonds and other key molecular interactions. nih.gov Common five- and six-membered heterocyclic systems that can be considered for incorporation include pyrrolidines, pyrazoles, thiazoles, pyridines, and pyrimidines. nih.gov

One synthetic approach to create such analogs is the "borrowing hydrogen" or "hydrogen autotransfer" process. uniurb.it This method allows for the alkylation of amines with alcohols, catalyzed by transition metals. For instance, the ethanolamine moiety of the parent compound could be reacted with a suitable diol to form a new, larger heterocyclic ring, such as a piperazine (B1678402) or morpholine (B109124) derivative, via an intramolecular alkylation. uniurb.it Another strategy involves the reaction of propargylic amine derivatives with carbonyl compounds to construct pyridine (B92270) rings through a cascade of amination, cyclization, and aromatization reactions. mdpi.com This could be applied to create analogs where a pyridine ring is appended to the core structure.

The following table summarizes various heterocyclic rings that could be incorporated into the N-(3,4-Difluorobenzyl)ethanolamine scaffold to generate novel analogs for research purposes.

| Heterocycle Class | Specific Example | Potential Point of Attachment | Rationale for Incorporation |

| Five-Membered Rings | Pyrrolidine | Formed by cyclization of the ethanolamine side chain | Introduces a saturated, basic nitrogen heterocycle to explore new interactions. |

| Pyrazole | Attached as a substituent on the nitrogen or via the side chain | Aromatic heterocycle known to act as a bioisostere for other functional groups. | |

| Thiazole | Appended to the scaffold | Often found in pharmacologically active molecules, can modulate electronic properties. nih.gov | |

| Six-Membered Rings | Pyridine | Attached as a substituent or formed via cyclization | Can act as a hydrogen bond acceptor and influence solubility and metabolic stability. mdpi.com |

| Piperazine | Formed by intramolecular cyclization with an appropriate linker | A common scaffold in CNS-active drugs, allowing for further substitution on the second nitrogen. | |

| Morpholine | Formed from the ethanolamine moiety via cyclization | Often used to improve solubility and pharmacokinetic properties. |

Chiral Synthesis and Stereochemical Investigations

The ethanolamine portion of N-(3,4-Difluorobenzyl)ethanolamine contains a stereocenter at the carbon atom bearing the hydroxyl group. Consequently, the molecule exists as a pair of enantiomers, (R)- and (S)-N-(3,4-Difluorobenzyl)ethanolamine. The spatial arrangement of substituents around this chiral center is critical, as it dictates how the molecule interacts with other chiral molecules, such as biological receptors and enzymes. For this reason, the development of enantioselective synthetic routes and the investigation of the stereochemical impact on molecular interactions are crucial aspects of its research. irbbarcelona.org

Enantioselective Synthetic Routes

The synthesis of single enantiomers of chiral compounds is a fundamental goal in modern organic and medicinal chemistry. irbbarcelona.org Several strategies can be employed to obtain enantiomerically pure (R)- or (S)-N-(3,4-Difluorobenzyl)ethanolamine.

One of the most direct methods is the asymmetric ring-opening of an epoxide . This involves reacting 3,4-difluorobenzylamine (B1330328) with a chiral, enantiopure styrene (B11656) oxide precursor in the presence of a suitable catalyst. Alternatively, a racemic epoxide can be opened with the amine, and the resulting mixture of diastereomers can be separated. A more elegant approach is the kinetic resolution of a racemic epoxide using a chiral catalyst, where one enantiomer reacts faster than the other. The synthesis of related ethanolamine derivatives has been achieved by reacting benzyloxiranes with anilines, a process that can be adapted for enantioselective synthesis. acs.org

Another advanced method is catalytic asymmetric amination . For example, iridium-catalyzed allylic amination has been shown to be highly regio- and enantioselective for the reaction of secondary amines, including N-benzylethanolamine, with allylic acetates. nih.gov This method could be adapted to construct the chiral amine center with high enantiopurity.

Furthermore, inspiration can be drawn from the synthesis of complex drugs like Aprepitant, an NK1 receptor antagonist. Its synthesis involves a highly stereoselective process starting from N-benzylethanolamine, which is first cyclized into a morpholine-like intermediate before further modification. acs.orgresearchgate.net This highlights a strategy where the chirality is established and then carried through subsequent synthetic steps.

The table below outlines plausible enantioselective routes for the synthesis of N-(3,4-Difluorobenzyl)ethanolamine.

| Synthetic Strategy | Key Reactants | Catalyst/Reagent Type | Description |

| Asymmetric Epoxide Ring-Opening | 3,4-Difluorobenzylamine, Styrene Oxide | Chiral Lewis Acid or Organocatalyst | The amine nucleophilically attacks one of the epoxide carbons, with the catalyst directing the approach to selectively form one enantiomer. acs.org |

| Iridium-Catalyzed Allylic Amination | N-(3,4-Difluorobenzyl)amine, Allylic Acetate (B1210297) | Chiral Iridium complex (e.g., with tol-BINAP ligand) | A transition-metal catalyzed reaction that forms the C-N bond with high control over the stereochemistry of the new chiral center. nih.gov |

| Crystallization-Induced Diastereoselective Transformation | N-(3,4-Difluorobenzyl)ethanolamine derivative | - | A racemic or diastereomeric mixture is equilibrated in solution while one desired stereoisomer preferentially crystallizes, driving the equilibrium towards that product. acs.orgresearchgate.net |

Impact of Stereochemistry on Molecular Interactions

The three-dimensional structure of a molecule is paramount for its interaction with biological targets. The (R) and (S) enantiomers of N-(3,4-Difluorobenzyl)ethanolamine are non-superimposable mirror images. This difference in spatial orientation means that the 3,4-difluorobenzyl group, the hydroxyl group, and the hydrogen atom attached to the chiral carbon are positioned differently in space.

When interacting with a chiral environment like a protein's binding pocket, one enantiomer will typically fit better than the other, leading to a higher binding affinity and, consequently, greater biological activity. The less active enantiomer may bind weakly or not at all. It is a well-established principle that the physiological properties of enantiomers can differ significantly, which has led regulatory agencies to recommend the study of single enantiomers for new chiral drugs. e-bookshelf.de

For N-(3,4-Difluorobenzyl)ethanolamine, the precise orientation of the hydroxyl group, a key hydrogen bond donor, and the difluorobenzyl ring, which engages in hydrophobic and aromatic interactions, will determine the stability of the molecule-receptor complex. A change from (R) to (S) configuration could drastically alter these interactions, potentially switching the molecule from an agonist to an antagonist, or rendering it inactive. This principle is demonstrated in the development of many drugs, where analogues with differing stereochemistry are intentionally synthesized to probe these structure-activity relationships. researchgate.net

The following table provides a conceptual illustration of how stereochemistry can impact molecular interactions and subsequent biological outcomes for a chiral compound like N-(3,4-Difluorobenzyl)ethanolamine.

| Stereoisomer | Hypothetical Interaction with Target | Potential Biological Outcome |

| (S)-Enantiomer | Optimal three-point interaction: hydroxyl group forms a key H-bond, difluorobenzyl ring fits perfectly into a hydrophobic pocket, and amine interacts with an acidic residue. | High binding affinity, leading to potent agonist or antagonist activity. |

| (R)-Enantiomer | Sub-optimal interaction: the hydroxyl group is misaligned for H-bonding, and the difluorobenzyl ring experiences steric clash with the binding pocket wall. | Low binding affinity, resulting in significantly reduced or no biological activity. |

Mechanistic Investigations of N 3,4 Difluorobenzyl Ethanolamine at the Molecular Level

Study of Molecular Interactions with Biological Macromolecules

The study of how N-(3,4-Difluorobenzyl)ethanolamine and its derivatives interact with biological macromolecules at a molecular level is crucial for understanding their mechanisms of action. These investigations provide insights into enzyme binding, inhibition, and receptor modulation, which are fundamental to their potential therapeutic applications.

The interaction of N-(3,4-Difluorobenzyl)ethanolamine derivatives with various enzymes has been a subject of significant research. These studies aim to characterize specific enzyme targets and understand the metabolic pathways involving these compounds.

Lipoxygenase (LO)

5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. nih.gov As such, it is a significant target for the development of anti-inflammatory drugs. nih.gov Research into new, potent, and selective 5-LO inhibitors is ongoing. nih.gov While direct studies on N-(3,4-Difluorobenzyl)ethanolamine were not found, the investigation of structurally related compounds provides valuable insights. For instance, new heteroaryl-substituted catechols have been identified as highly potent and selective 5-LO inhibitors. nih.gov These compounds, such as 3,4-dihydroxy-3'-phenoxybiphenyl and 2-(3,4-dihydroxyphenyl)benzo[b]thiophene, inhibit human 5-LO in both cell-free and cell-based assays with high potency. nih.gov Their mechanism appears to be reversible and not primarily based on antioxidant activity, with docking simulations suggesting binding to an allosteric site on the enzyme. nih.gov

α-Glucosidase

α-Glucosidase is an enzyme that plays a crucial role in carbohydrate metabolism, and its inhibition is a key strategy for managing type 2 diabetes. nih.govfrontiersin.org Various derivatives and structural analogs related to N-(3,4-Difluorobenzyl)ethanolamine have been synthesized and evaluated for their α-glucosidase inhibitory potential. For example, quinoline-1,3,4-oxadiazole conjugates bearing a 1,2,3-triazole moiety, including a derivative with a 3,4-difluorobenzyl group, have been studied. nih.gov Although specific inhibitory data for the N-(3,4-Difluorobenzyl)ethanolamine scaffold itself is not detailed, the broader class of compounds shows significant α-glucosidase inhibition. nih.gov Other studies have explored flavonoid derivatives, which exhibited potent, reversible, and mixed-type inhibition of α-glucosidase. frontiersin.org Similarly, novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives have demonstrated strong inhibitory activity against α-glucosidase, with IC50 values in the micromolar range, significantly more potent than the standard drug acarbose. nih.gov

Interactive Table: α-Glucosidase Inhibitory Activity of Related Compounds

| Compound Class | Example Compound | IC50 (µM) | Reference |

| Quinoline-1,3,4-oxadiazole conjugate | Compound 4k (p-fluorobenzyl) | 23.69 | nih.gov |

| Flavonoid derivative | Derivative 4 | 15.71 ± 0.21 | frontiersin.org |

| Thiazolidine-2,4-dione derivative | Compound 6k | 5.44 ± 0.13 | nih.gov |

| Standard Drug | Acarbose | 817.38 ± 6.27 | nih.gov |

This table presents a selection of inhibitory activities for compound classes structurally related to N-(3,4-Difluorobenzyl)ethanolamine, highlighting their potential as α-glucosidase inhibitors.

Cytochrome P450 (CYP) enzymes are a superfamily of proteins involved in the metabolism of a vast array of compounds. redalyc.org Understanding the interactions of N-(3,4-Difluorobenzyl)ethanolamine derivatives with these enzymes is crucial for predicting their metabolic fate and potential for drug-drug interactions. While direct metabolic studies on N-(3,4-Difluorobenzyl)ethanolamine were not identified, research on related structures and the broader context of CYP interactions provides a framework for understanding its potential metabolic profile.

Studies have shown that various compounds can act as inhibitors or inducers of CYP enzymes. For example, some natural products and their derivatives have been shown to inhibit CYP1A2, CYP2C19, CYP2D6, and CYP3A4 activity in vitro. redalyc.org The investigation of binuclear copper complexes has demonstrated their inhibitory effects on a range of CYP enzymes, including CYP2C8, CYP2D6, and CYP3A4. mdpi.com Such interactions can lead to mechanism-based inactivation, which is an important consideration in drug development. nih.gov The turnover of CYP enzymes, regulated by their synthesis and degradation rates, further complicates the prediction of drug interactions. researchgate.net

The ability of N-(3,4-Difluorobenzyl)ethanolamine and its derivatives to bind to and modulate the activity of various receptors is a key area of investigation, particularly for its potential effects on the central nervous system and in antiviral applications.

Research into the affinity and selectivity of N-(3,4-Difluorobenzyl)ethanolamine derivatives for neurotransmitter receptors is essential for understanding their potential neurological effects. While direct binding data for N-(3,4-Difluorobenzyl)ethanolamine is not available, studies on structurally similar compounds provide valuable insights. For instance, research on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides has led to the identification of potent and selective dopamine (B1211576) D3 receptor ligands. nih.gov Modifications to the chemical structure, such as elongating an intermediate alkyl chain, have been shown to significantly improve binding affinity for the D3 receptor while decreasing affinity for the D4 receptor. nih.gov This highlights the principle that small structural changes can dramatically alter receptor selectivity and affinity.

The HIV capsid (CA) protein is a critical structural component of the virus and a promising target for antiretroviral therapy. nih.govnih.gov Several studies have focused on developing small molecules that bind to the CA protein and disrupt its function. Phenylalanine-containing peptidomimetics, designed based on the structure of the known CA modulator PF-74, have shown inhibitory potency against HIV in the low-micromolar range. nih.gov These compounds are thought to bind to a pocket at the interface of the N-terminal and C-terminal domains of the CA protein. mdpi.com

Surface plasmon resonance (SPR) has been used to quantify the binding interactions of these small molecules with the HIV-1 CA protein. rsc.org For example, dimerized phenylalanine derivatives have been synthesized and their affinity for both the CA monomer and hexamer has been evaluated. nih.gov While some compounds show a preference for the hexameric form of the CA protein, similar to PF-74, others exhibit a slightly higher affinity for the monomer. nih.govrsc.org These binding studies are crucial for understanding the structure-activity relationships and for the rational design of more potent HIV-1 capsid inhibitors. rsc.org

Interactive Table: Binding Affinities of HIV-1 CA Inhibitors

| Compound | Target | KD (µM) | Reference |

| PF-74 | CA monomer | 3.41 ± 1.31 | nih.gov |

| PF-74 | CA hexamer | 0.16 ± 0.04 | nih.gov |

| II-10c | CA monomer | 2.20 ± 0.23 | rsc.org |

| Q-c4 | CA monomer | 1.83 ± 0.52 | nih.gov |

| Q-c4 | CA hexamer | 2.56 ± 0.63 | nih.gov |

| Q-a2 | CA monomer | 2.24 ± 0.74 | nih.gov |

| Q-a2 | CA hexamer | 2.87 ± 0.81 | nih.gov |

This table summarizes the equilibrium dissociation constants (KD) for several compounds binding to the HIV-1 capsid (CA) protein, illustrating the varying affinities for monomeric and hexameric forms.

Protein-Ligand Interaction Profiling (excluding human physiological effects)

The precise protein targets of N-(3,4-Difluorobenzyl)ethanolamine are not extensively detailed in publicly available research. However, the characterization of protein-ligand interactions is fundamental to understanding a compound's mechanism of action. rsc.org General methodologies for identifying the protein binding partners of small molecules are well-established and involve a combination of computational and experimental techniques. rsc.orgnih.gov

Several advanced methods are employed to identify the target proteins of label-free natural products and synthetic small molecules, which could be applied to N-(3,4-Difluorobenzyl)ethanolamine. rsc.org These techniques rely on detecting the specific interaction between a ligand and its protein target by measuring changes in thermodynamic stability or proteolytic susceptibility. rsc.org

Table 1: Methodologies for Protein-Ligand Interaction Profiling

| Method | Principle | Application | Reference |

|---|---|---|---|

| Affinity Chromatography | A ligand is immobilized on a solid support to capture binding proteins from a cell lysate. | Widely used for its straightforward approach to isolating potential target proteins. nih.gov | nih.gov |

| Photo-affinity Labeling | A photoreactive group on a ligand analogue is activated by UV light to form a covalent bond with the target protein, enabling identification via mass spectrometry. nih.govplos.org | Identifies direct binding partners and their specific binding sites within a complex cellular environment. plos.org | nih.govplos.org |

| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding can alter a protein's susceptibility to proteolysis. This change is detected by gel electrophoresis. | Identifies targets without chemical modification of the compound. rsc.org | rsc.org |

| Cellular Thermal Shift Assay (CETSA) | The binding of a ligand often increases the thermal stability of its target protein. This shift is measured across a temperature gradient. | Confirms target engagement in a cellular context and can be used for proteome-wide analysis. rsc.org | rsc.org |

While direct binding data for N-(3,4-Difluorobenzyl)ethanolamine is scarce, studies on structurally related compounds provide insights. For instance, derivatives containing a difluorobenzyl moiety have been designed to interact with specific molecular targets like protein kinases. scispace.comgoogleapis.com The difluorophenyl group, in particular, is noted for its potential to influence binding affinity and selectivity. nih.gov For example, a compound featuring a 3-(3',4'-difluorophenyl) group was identified as a potent antimetastatic agent, with the fluoro groups being crucial for its activity. nih.gov Similarly, other research has explored N-(3,4-difluorobenzyl) derivatives as modulators of specific protein targets. scispace.com

Cellular Pathway Elucidation (In Vitro Models)

Research into compounds structurally similar to N-(3,4-Difluorobenzyl)ethanolamine has demonstrated significant effects on cellular processes, most notably the induction of apoptosis in cancer cells. Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. mdpi.com

A key study investigated the antileukemic activity of Propyl-2-(8-(3,4-Difluorobenzyl)-2′,5′-Dioxo-8-Azaspiro[Bicyclo[3.2.1] Octane-3,4′-Imidazolidine]-1′-yl) Acetate (B1210297) (ASHD), a complex molecule containing the N-(3,4-difluorobenzyl) moiety. plos.org This compound was shown to induce apoptosis in human leukemia cell lines (K562 and Reh). plos.org The pro-apoptotic effects were confirmed through multiple assays, including Annexin-V staining, which detects the translocation of phosphatidylserine (B164497) to the outer cell membrane—an early marker of apoptosis. plos.org

Furthermore, ASHD was found to inhibit DNA synthesis, as measured by a [³H] thymidine (B127349) incorporation assay, and to cause cell cycle arrest, preventing cancer cells from proliferating. plos.org The limited effect of ASHD on the viability of normal cells suggested a degree of specificity towards cancer cells. plos.org Other studies on different chemical scaffolds, such as 4-thiazolidinones and various fluorinated compounds, have also reported apoptosis induction in cancer cell lines, reinforcing the potential of such molecules to modulate this critical cellular process. mdpi.com

| K562 & Reh | [³H] Thymidine Assay | Inhibition of DNA synthesis. | Anti-proliferative effect. | plos.org |

The apoptotic activity of the N-(3,4-difluorobenzyl)-containing compound ASHD was traced to the modulation of specific signaling cascades. plos.org The evidence strongly points to the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. plos.org

Key findings from the investigation of ASHD's mechanism include:

Loss of Mitochondrial Membrane Potential (MMP): Treatment with ASHD led to a collapse of the MMP in leukemia cells, a critical event in the mitochondrial apoptotic pathway. plos.org

Activation of Caspases: The compound triggered the activation of initiator caspase-9 and executioner caspase-3. Caspase-3 activation subsequently led to the cleavage of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which is a classic hallmark of apoptosis. plos.org

Modulation of Bcl-2 Family Proteins: The study observed an alteration in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bad, favoring apoptosis. plos.org

These findings collectively indicate that the N-(3,4-difluorobenzyl) moiety, within the context of the ASHD scaffold, contributes to the activation of a signaling cascade that begins at the mitochondria and culminates in programmed cell death. plos.org Broader pathway analysis using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) can provide context for these specific findings, illustrating how the modulation of proteins like Bcl-2 and caspases fits into the larger network of cellular signaling. genome.jp

Mechanistic Insights from Chemical Transformations

A notable feature of the ethanolamine (B43304) scaffold is its susceptibility to photodegradation, a property that has been intentionally harnessed to design antimicrobial agents that can be inactivated after use to prevent environmental accumulation and resistance development. nih.govnih.govacs.org This photoinactivation mechanism is directly facilitated by the ethanolamine moiety. nih.govacs.org

The process is initiated when the molecule absorbs light, typically at wavelengths above 300 nm. uib.no This absorption excites the molecule, which can then undergo a photo-retro-aldol type reaction. acs.org This photochemical transformation leads to the cleavage of the C-C bond within the ethanolamine backbone, fragmenting the molecule. acs.orguib.no For instance, studies on model compounds showed that UV irradiation resulted in their decomposition into smaller, biologically inactive fragments, such as a substituted benzaldehyde (B42025) and an aniline (B41778) derivative. acs.orguib.no This light-induced decomposition pathway is a key chemical transformation inherent to many ethanolamine derivatives. nih.gov

The chemical reactivity and biological activity of N-(3,4-Difluorobenzyl)ethanolamine are dictated by the interplay of its constituent functional groups: the ethanolamine core and the 3,4-difluorobenzyl substituent.

Ethanolamine Moiety: As described above, the ethanolamine group is the primary driver of the photoinactivation pathway, providing the chemical scaffold necessary for the photo-retro-aldol fragmentation. acs.org The hydroxyl group within this moiety is also significant. In other contexts, such as gene delivery vectors, the hydroxyl groups on an ethanolamine-functionalized polymer enhance the affinity for anionic molecules and can shield cationic charges, suggesting its importance for intermolecular interactions. researchgate.net

3,4-Difluorobenzyl Group: The introduction of fluorine atoms onto the benzyl (B1604629) ring significantly alters the molecule's electronic properties. tcichemicals.com Fluorine is highly electronegative, making the difluorobenzyl group strongly electron-withdrawing. tcichemicals.com This property can influence the molecule's reactivity, metabolic stability, and binding interactions with protein targets. tcichemicals.comontosight.ai The formation of difluorobenzyl radicals from related precursors has been observed under specific conditions, indicating a potential reaction pathway for this group. koreascience.kr Furthermore, structure-activity relationship studies on various bioactive compounds have consistently shown that the number and position of fluoro substituents on an aromatic ring are critical determinants of biological effects, such as anticancer and antimetastatic activity. nih.gov The difluorobenzyl group can also participate in reactions such as nucleophilic substitution.

Preclinical Biological Activity Profiling of N 3,4 Difluorobenzyl Ethanolamine in Model Systems

Antimicrobial Activity Investigations (In Vitro and Animal Models)

Derivatives of N-(3,4-Difluorobenzyl)ethanolamine have been explored for their potential as antimicrobial agents. The core structure is seen as a scaffold for developing new drugs to combat microbial infections.

Evaluation against Bacterial Species (e.g., Mycobacterium, Nocardia, E. coli)

Difluorobenzyl ethanolamine (B43304) derivatives have shown activity against various bacterial species. Specifically, certain chiral difluorobenzyl ethanolamines have been identified as active constituents against Nocardia, particularly N. asteroides. google.com The broader class of ethanolamine derivatives has been investigated as a strategy for creating antimicrobial agents. nih.govacs.orguib.no

While direct studies on N-(3,4-Difluorobenzyl)ethanolamine's effect on Mycobacterium are not extensively detailed in the provided context, the general interest in related structures for antimycobacterial activity is noted. For instance, the inhibition of enzymes crucial for the survival of Gram-positive pathogens like Mycobacterium spp. has been a focus in the development of new antibacterial agents. acs.org

Regarding Escherichia coli, research has shown that some commensal E. coli strains can utilize ethanolamine to enhance their growth. nih.gov This is significant as ethanolamine is present in the gastrointestinal tract. nih.gov Furthermore, compounds containing a difluorophenyl group, a component of N-(3,4-Difluorobenzyl)ethanolamine, have demonstrated antibacterial effects against E. coli O157:H7. brieflands.com One study found that a compound with a 3,4-difluorophenyl structure exhibited strong antibacterial activity against this pathogenic strain. brieflands.com The catabolism of ethanolamine is a known process in E. coli O157:H7. biocyc.org

Assessment of Selectivity in Microbial Inhibition

The selective activity of antimicrobial agents is crucial to minimize harm to beneficial microorganisms. Research into ethanolamine derivatives has aimed to design compounds with specific antimicrobial activity. nih.govacs.org The fluorination of compounds, such as in N-(3,4-Difluorobenzyl)ethanolamine, is a strategy known to influence biological activity and selectivity. acs.org For example, the addition of fluorine atoms to certain molecules has been shown to improve their potency and selectivity in inhibiting specific enzymes. acs.org While the specific selectivity profile of N-(3,4-Difluorobenzyl)ethanolamine is not detailed, the underlying principle of using fluorination to enhance selectivity is a key concept in its design.

Antiproliferative Activity in In Vitro Cancer Cell Lines

The potential of N-(3,4-Difluorobenzyl)ethanolamine and its derivatives as anticancer agents has been investigated across various cancer cell lines.

Efficacy against Various Cancer Cell Phenotypes (e.g., MDA-MB-231, PC3, HCT116, HeLa)

The antiproliferative effects of compounds containing the N-(3,4-difluorobenzyl) moiety have been observed in several cancer cell lines.

MDA-MB-231: This triple-negative breast cancer cell line has been a model for testing the efficacy of various potential anticancer compounds. nih.govnih.govmdpi.commdpi.commedchemexpress.com For instance, a study on an organometallic Sn(IV) complex showed a significant reduction in the viability of MDA-MB-231 cells. mdpi.com Another study demonstrated that the combination of certain inhibitors could synergistically inhibit the proliferation of these cells. nih.gov

PC3: This prostate cancer cell line has also been used to evaluate the cytotoxic potential of new compounds. nih.govresearchgate.net For example, newly synthesized fused heterocyclic compounds demonstrated considerable potency against PC3 cells. researchgate.net

HCT116: The human colorectal carcinoma cell line, HCT116, has been utilized in screening for potential anticancer agents. nih.govresearchgate.netjst.go.jpnih.govnih.govplos.org Studies have shown that certain compounds can inhibit the growth of HCT116 cells. jst.go.jpnih.gov For example, some benzimidazole (B57391) derivatives displayed cytotoxic activity against this cell line. nih.gov

HeLa: The HeLa cell line, derived from cervical cancer cells, has been used in various cancer research studies. researchgate.netgoogle.comsic.gov.co For instance, a compound, 3,4-difluorobenzyl-N-aminocolchicine, showed potent cytotoxicity in a panel of cancer cell lines, including those that are resistant to certain drugs. researchgate.net

| Cell Line | Cancer Type | Compound/Derivative Containing N-(3,4-difluorobenzyl) Moiety | Observed Effect |

| MDA-MB-231 | Triple-Negative Breast Cancer | Organometallic Sn(IV) complex | Significant reduction in cell viability mdpi.com |

| PC3 | Prostate Cancer | Fused heterocyclic compounds | Considerable potency researchgate.net |

| HCT116 | Colorectal Carcinoma | Benzimidazole derivatives | Cytotoxic activity nih.gov |

| HeLa | Cervical Cancer | 3,4-difluorobenzyl-N-aminocolchicine | Potent cytotoxicity researchgate.net |

Assessment in Drug-Resistant Cancer Cell Models

A significant challenge in cancer therapy is the development of drug resistance. nih.gov Research has focused on developing compounds that can overcome this resistance. For example, a colchicine (B1669291) analogue containing a 3,4-difluorobenzyl moiety demonstrated potent cytotoxicity and was not affected by the overexpression of the ABCB1 drug transporter in the resistant A2780AD ovarian carcinoma cell line. researchgate.net This suggests that modifications to existing anticancer agents, such as the inclusion of a difluorobenzyl group, could be a strategy to combat drug resistance. Niclosamide and its ethanolamine salt have also been shown to have the potential to eliminate chemotherapy resistance. mdpi.com